molecular formula C13H20OSi B098504 1-Phenyl-4-(trimethylsilyl)butan-1-one CAS No. 17337-21-2

1-Phenyl-4-(trimethylsilyl)butan-1-one

カタログ番号 B098504
CAS番号: 17337-21-2
分子量: 220.38 g/mol
InChIキー: YNTOYQPUEOHTNP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FR054 is a novel inhibitor of the Hexosamine Biosynthetic Pathway (HBP) enzyme phosphoglucomutase 3 (PGM3). This compound has shown remarkable anti-breast cancer effects by inducing a dramatic decrease in cell proliferation and survival in various breast cancer cells .

準備方法

The synthesis of FR054 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms and concentrations for research purposes .

化学反応の分析

FR054 undergoes several types of chemical reactions, primarily focusing on its inhibitory effects on the HBP enzyme PGM3. The compound induces early proliferation arrest followed by a marked increase in cell death in breast cancer cells. It also affects N- and O-glycosylation levels in cells, leading to endoplasmic reticulum stress and reactive oxygen species (ROS)-dependent apoptotic cell death .

科学的研究の応用

FR054 has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown significant efficacy in inhibiting the growth of breast cancer cells, particularly in triple-negative breast cancer models. The compound’s ability to reduce both N- and O-glycosylation levels in cancer cells makes it a promising candidate for further research in cancer therapy .

Additionally, FR054 has been evaluated for its potential use in targeting other types of cancer, such as lung cancer with KRAS/LKB1 co-mutations. The compound has demonstrated effectiveness in suppressing tumor growth in both in vitro and in vivo models .

作用機序

FR054 exerts its effects by inhibiting the HBP enzyme PGM3, leading to a reduction in N- and O-glycosylation levels in cancer cells. This inhibition results in impaired cell adhesion, migration, and survival. The compound also activates the unfolded protein response (UPR) and increases intracellular ROS levels, contributing to cancer cell death .

類似化合物との比較

FR054 is unique in its ability to specifically target the HBP enzyme PGM3, making it a potent inhibitor with minimal off-target effects. Similar compounds include other HBP inhibitors, such as FR053, which has a different chemical structure but similar inhibitory effects on PGM3 .

Conclusion

FR054 is a promising compound with significant potential in cancer therapy. Its unique mechanism of action and ability to target specific pathways in cancer cells make it a valuable candidate for further research and development.

特性

CAS番号

17337-21-2

分子式

C13H20OSi

分子量

220.38 g/mol

IUPAC名

1-phenyl-4-trimethylsilylbutan-1-one

InChI

InChI=1S/C13H20OSi/c1-15(2,3)11-7-10-13(14)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3

InChIキー

YNTOYQPUEOHTNP-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCCC(=O)C1=CC=CC=C1

正規SMILES

C[Si](C)(C)CCCC(=O)C1=CC=CC=C1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。